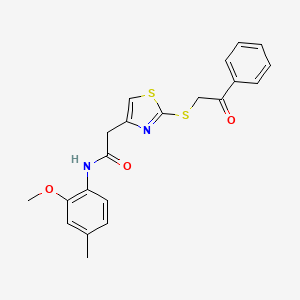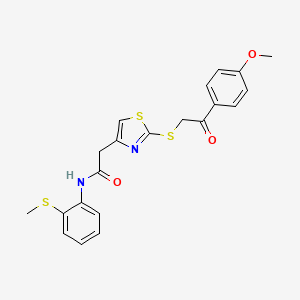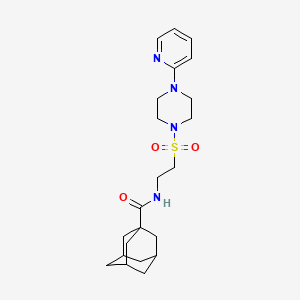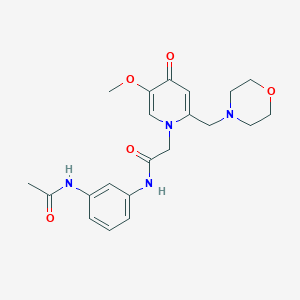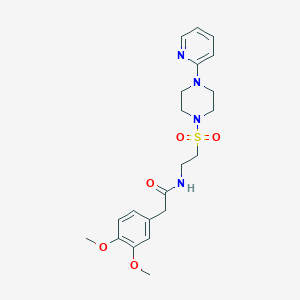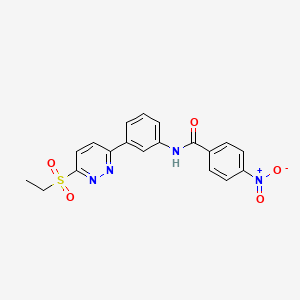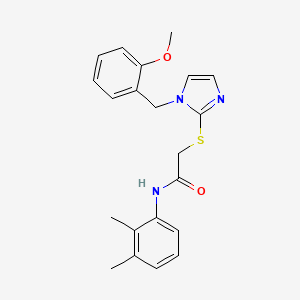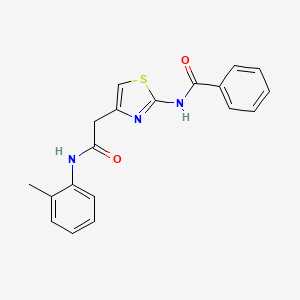
N-(4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)benzamide
概要
説明
“N-(4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)benzamide” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .作用機序
Target of Action
The compound N-(4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)benzamide, also known as N-(4-{[(2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide, is a derivative of thiazole . Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties
Mode of Action
The mode of action of thiazole derivatives is often dependent on the substituents on the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways due to their broad-spectrum biological activities . .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given the broad range of biological activities exhibited by thiazole derivatives, the molecular and cellular effects could be diverse . .
実験室実験の利点と制限
One of the key advantages of OTB is its potential use as a drug candidate in various therapeutic areas. OTB has been shown to exhibit promising pharmacological properties in various studies, making it an attractive target for drug development. However, one of the limitations of OTB is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of OTB. One of the key areas of future research is the development of more potent derivatives of OTB that exhibit improved pharmacological properties. Another area of future research is the investigation of the potential use of OTB in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of OTB and its potential targets in different cellular processes.
Conclusion:
OTB is a synthetic compound that has gained significant attention in the scientific community due to its potential use as a drug candidate. OTB has been extensively studied for its potential use in various therapeutic areas, including cancer, diabetes, and inflammation. The synthesis of OTB involves the reaction of 2-mercaptothiazole with o-toluidine in the presence of acetic anhydride to form 2-(o-tolylamino)thiazole, which is then reacted with 4-chlorobenzoyl chloride in the presence of triethylamine to form OTB. OTB has been shown to exhibit promising pharmacological properties in various studies, making it an attractive target for drug development. However, further studies are needed to fully understand the mechanism of action of OTB and its potential targets in different cellular processes.
科学的研究の応用
OTB has been extensively studied for its potential use as a drug candidate in various therapeutic areas. Some of the key areas where OTB has been studied include cancer, diabetes, and inflammation. In cancer research, OTB has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In diabetes research, OTB has been shown to improve glucose tolerance and insulin sensitivity. In inflammation research, OTB has been shown to reduce the production of inflammatory cytokines.
生化学分析
Biochemical Properties
Thiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules The nature of these interactions is likely to be influenced by the specific structure and functional groups present in the compound
Cellular Effects
Thiazole derivatives have been reported to exhibit diverse biological activities, which suggest that they may influence cell function in various ways These could include impacts on cell signaling pathways, gene expression, and cellular metabolism
特性
IUPAC Name |
N-[4-[2-(2-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-13-7-5-6-10-16(13)21-17(23)11-15-12-25-19(20-15)22-18(24)14-8-3-2-4-9-14/h2-10,12H,11H2,1H3,(H,21,23)(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDGWESVIWKRTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



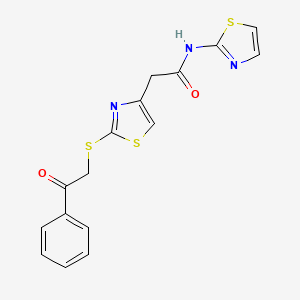
![N-(4-methylbenzo[d]thiazol-2-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide](/img/structure/B3310301.png)
